molecular formula C6H5ClN4 B7967860 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B7967860
M. Wt: 168.58 g/mol
InChI Key: WZWVMZKAVCDPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps starting from pyrrole derivatives. One common method includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring. The chlorination step is then carried out using reagents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and chlorination steps. The process is scaled up from laboratory conditions to industrial scale by ensuring the safety and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield amino derivatives, which may have enhanced biological activity .

Scientific Research Applications

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can affect various cellular pathways, including those involved in pain signaling and viral entry into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive molecules makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWVMZKAVCDPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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